molecular formula C6H7F3O2 B14344415 4-Pentenoic acid, 2-(trifluoromethyl)- CAS No. 93885-13-3

4-Pentenoic acid, 2-(trifluoromethyl)-

Cat. No.: B14344415
CAS No.: 93885-13-3
M. Wt: 168.11 g/mol
InChI Key: QAYZRUVLPNKTQU-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-(trifluoromethyl)- (CAS: N/A; molecular formula: C₆H₇F₃O₂) is a fluorinated carboxylic acid characterized by a trifluoromethyl (-CF₃) group at the C2 position and a double bond at C4. Its structure (CH₂=CHCH₂CH(CF₃)COOH) confers unique physicochemical properties, including increased electronegativity and lipophilicity compared to non-fluorinated analogs. This compound is of interest in pharmaceutical and materials science due to the metabolic stability imparted by the -CF₃ group .

Properties

CAS No.

93885-13-3

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

2-(trifluoromethyl)pent-4-enoic acid

InChI

InChI=1S/C6H7F3O2/c1-2-3-4(5(10)11)6(7,8)9/h2,4H,1,3H2,(H,10,11)

InChI Key

QAYZRUVLPNKTQU-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pentenoic acid, 2-(trifluoromethyl)- can be achieved through several methods. One common approach involves the hydrolysis of acid fluorides of 2-fluorocarbonyl (methoxycarbonyl)-2-trifluoromethyl-4-pentenoic acids under mild conditions . This process yields 2-trifluoromethyl-4-pentenoic acid or its methyl esters .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 4-Pentenoic acid, 2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Pentenoic acid, 2-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-pentenoic acid, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted 4-Pentenoic Acid Derivatives

(a) 2-Amino-2-(Trifluoromethyl)-4-Pentenoic Acid (CAS: 343257-12-5)
  • Structure : CH₂=CHCH₂C(CF₃)(NH₂)COOH
  • Molecular Weight : 183.13 g/mol
  • Biological Activity: Similar to 4-pentenoic acid (non-fluorinated), which inhibits fatty acid oxidation and mitochondrial function, the -CF₃ group may prolong activity by resisting enzymatic degradation .
(b) 2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-(2-Methylpropyl)-4-Pentenoic Acid Methyl Ester (CAS: 501380-82-1)
  • Structure : CH₂=CHCH₂C(COOCH₃)(CH₂CH(CH₃)₂)NHBoc
  • Molecular Weight : 285.38 g/mol
  • Key Features: The Boc-protected amino and branched alkyl groups increase steric bulk, reducing reactivity. The esterification improves lipophilicity, making it a candidate for prodrug development .
(c) 4-Pentenoic Acid, 2-(Heptafluoropropyl)-2-(Trifluoromethyl)-, Methyl Ester (CAS: 83846-71-3)
  • Structure : CH₂=CHCH₂C(CF₃)(C₃F₇)COOCH₃
  • Key Features : The heptafluoropropyl group enhances hydrophobicity and thermal stability. Such perfluorinated derivatives are used in specialty materials and surfactants .

Positional Isomers and Functional Group Variants

(a) 2-Pentenoic Acid, 5-(4-Chlorophenyl)-2-(Trifluoromethyl)-, (3-Phenoxyphenyl)Methyl Ester (CAS: 106910-42-3)
  • Structure : ClC₆H₄CH₂CH=CHC(CF₃)COOCH₂C₆H₄OPh
  • Molecular Weight : 460.87 g/mol
  • Key Features : The double bond at C2 (vs. C4 in the target compound) and aromatic substituents alter electronic properties. The ester and chlorophenyl groups may enhance binding to hydrophobic targets, such as lipid membranes or enzymes .
(b) 4-Pentenoic Acid (Non-Fluorinated)
  • Structure : CH₂=CHCH₂CH₂COOH
  • Key Features : The absence of -CF₃ reduces electronegativity and metabolic stability. It inhibits mitochondrial β-oxidation, leading to toxic accumulation of acyl-CoA derivatives, as seen in Reye’s syndrome models .

Pharmacological and Metabolic Comparisons

Compound Bioactivity Metabolic Stability Key Reference
4-Pentenoic acid, 2-(CF₃)- Potential mitochondrial modulation; enhanced stability due to -CF₃ High
2-Amino-2-(CF₃)- derivative Amino acid mimicry; possible histone acylation or enzyme inhibition Moderate
Non-fluorinated 4-pentenoic acid Inhibits fatty acid oxidation; induces mitochondrial permeability transition Low
  • Mitochondrial Effects: Both fluorinated and non-fluorinated analogs disrupt mitochondrial function, but the -CF₃ group in 4-pentenoic acid, 2-(trifluoromethyl)- may reduce acute toxicity by slowing metabolism .
  • Epigenetic Interactions: The 2-amino derivative’s ability to incorporate into histones suggests a role in epigenetic regulation, differing from the parent compound’s metabolic inhibition .

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